![molecular formula C6H3Cl2NO5S B3025037 2,6-Dichloro-3-nitrobenzenesulfonic acid CAS No. 276702-52-4](/img/structure/B3025037.png)
2,6-Dichloro-3-nitrobenzenesulfonic acid
Overview
Description
2,6-Dichloro-3-nitrobenzenesulfonic acid is a chemical compound with the molecular formula C6H3Cl2NO5S and a molecular weight of 272.06 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-nitrobenzenesulfonic acid consists of a benzene ring substituted with two chlorine atoms, a nitro group, and a sulfonic acid group . The exact arrangement of these groups on the benzene ring can be determined by the compound’s name: the two chlorine atoms are on the 2nd and 6th carbons, the nitro group is on the 3rd carbon, and the sulfonic acid group is also attached to the benzene ring .Physical And Chemical Properties Analysis
2,6-Dichloro-3-nitrobenzenesulfonic acid is a solid at room temperature . It has a molecular weight of 272.06 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Tautomerism and Solvatochromism Studies
New arylhydrazones of β-diketones were synthesized for studying tautomerism and solvatochromism, with compounds including a derivative of 2,6-Dichloro-3-nitrobenzenesulfonic acid. These compounds were characterized and analyzed for their solvatochromic and tautomeric effects using DFT and TDDFT approaches, contributing to the understanding of these chemical properties in solutions (Kuźnik et al., 2012).
Synthesis of Dichloronitrobenzene
2,6-Dichloro-3-nitrobenzenesulfonic acid was used in the synthesis process of 3,5-dichloronitrobenzene, an important chemical intermediate. The study explored the influence of various factors like sulfuric acid concentration and reaction temperature on the yield, which was above 60% (Hui, 2003).
Supramolecular Aggregation Study
The compound's derivatives were studied for their role in forming supramolecular structures through weak interactions like C-H...O, pi-pi, and van der Waals interactions. These studies are crucial for understanding molecular assembly and designing new materials (Vembu et al., 2004).
Electrochemical Degradation of Aromatic Amines
2,6-Dichloro-3-nitrobenzenesulfonic acid was involved in the study of electrochemical oxidation of aromatic amines using a boron-doped diamond electrode. This research is significant for understanding the degradation of pollutants in environmental applications (Pacheco et al., 2011).
Gas Electron Diffraction and Quantum Chemical Studies
The molecular structure of 2-nitrobenzenesulfonic acid, a related compound, was studied using gas electron diffraction and quantum chemical methods. These studies provide valuable insights into the molecular geometry and electronic structure of such compounds (Petrov et al., 2011).
Lanthanide(III) Nitrobenzenesulfonates in Catalysis
The role of 2,6-Dichloro-3-nitrobenzenesulfonic acid derivatives in catalysis was explored, particularly in the nitration of various organic compounds. This research contributes to the development of more efficient and selective catalytic processes (Parac‐Vogt et al., 2004).
Cyanosilylation of Aldehydes Catalyzed by Iron(III) Complexes
Iron(III) complexes containing derivatives of 2,6-Dichloro-3-nitrobenzenesulfonic acid were used as catalysts in the cyanosilylation of aldehydes, achieving high yields. This study highlights the potential of these compounds in organic synthesis and catalysis (Gurbanov et al., 2018).
Synthesis and Nonlinear Optical Materials
Noncentrosymmetric cocrystals were prepared using derivatives of 2,6-Dichloro-3-nitrobenzenesulfonic acid for potential applications in nonlinear optical materials. This research is important for the development of new materials with specific optical properties (Koshima et al., 2001).
properties
IUPAC Name |
2,6-dichloro-3-nitrobenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO5S/c7-3-1-2-4(9(10)11)5(8)6(3)15(12,13)14/h1-2H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZQIEWYWDTUEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591619 | |
Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitrobenzenesulfonic acid | |
CAS RN |
276702-52-4 | |
Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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